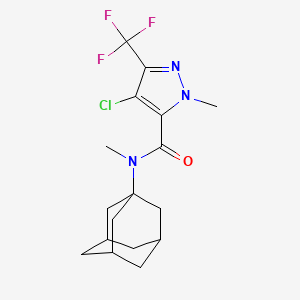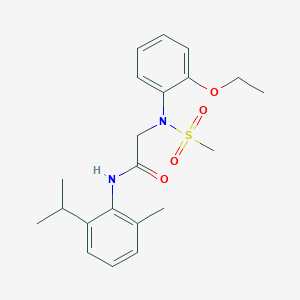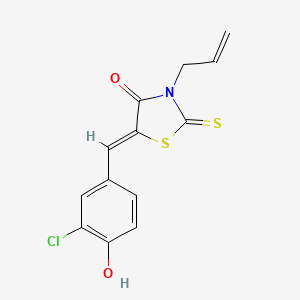![molecular formula C15H22N2O4S B4763950 N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4763950.png)
N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide
説明
N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide, also known as NPS-2143, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It was first synthesized in 2001 by researchers at the Japanese pharmaceutical company, Ono Pharmaceutical Co., Ltd. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide involves its selective inhibition of the CaSR. The CaSR is a transmembrane receptor that is expressed in various tissues throughout the body, including the parathyroid gland, kidneys, and bones. It plays a key role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and modulating the activity of various signaling pathways.
This compound binds to a specific site on the CaSR, known as the allosteric site, which modulates the activity of the receptor. By inhibiting the activity of the CaSR, this compound can reduce calcium uptake in the kidneys, which can help to lower serum calcium levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the CaSR. By modulating the activity of the CaSR, this compound can affect various physiological processes, including calcium homeostasis, bone metabolism, and renal function.
実験室実験の利点と制限
One of the main advantages of N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide as a research tool is its selectivity for the CaSR. This allows researchers to selectively modulate the activity of the receptor without affecting other signaling pathways. In addition, this compound has been shown to be relatively stable and easy to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations. In addition, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide. One area of interest is the development of more potent and selective CaSR inhibitors, which could be used to study the role of the CaSR in various physiological processes. Another area of interest is the exploration of the therapeutic potential of this compound in other areas, such as cancer and neurological disorders.
Overall, this compound is a promising compound that has the potential to advance our understanding of calcium signaling pathways and to serve as a therapeutic agent in the treatment of hypercalcemia and other conditions. Further research is needed to fully explore its potential applications and limitations.
科学的研究の応用
N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide has been studied extensively for its potential as a therapeutic agent in various fields of research. One of the most promising applications of this compound is in the treatment of hypercalcemia, a condition characterized by abnormally high levels of calcium in the blood. This compound has been shown to inhibit calcium uptake in the kidneys, which can help to reduce serum calcium levels.
In addition to its potential as a therapeutic agent, this compound has also been used as a research tool to study calcium signaling pathways. It has been shown to selectively inhibit the activity of the calcium-sensing receptor (CaSR), a G protein-coupled receptor that plays a key role in calcium homeostasis. By modulating the activity of the CaSR, researchers can gain insights into the mechanisms underlying calcium signaling in various physiological processes.
特性
IUPAC Name |
N-(1-morpholin-4-yl-1-oxobutan-2-yl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-14(15(18)16-9-11-21-12-10-16)17(22(2,19)20)13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOYJOCMXMBNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763874.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4763881.png)
![ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4763897.png)
![ethyl 2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4763904.png)


![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B4763937.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763939.png)

![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4763954.png)
![2-cyano-3-{4-[(3-phenyl-2-propen-1-yl)oxy]phenyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4763961.png)

![4-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4763979.png)